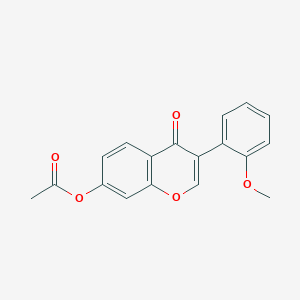
N,N'-bis(3-methylphenyl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3-methylphenyl)isophthalamide belongs to a class of compounds known for their utility in creating high-performance materials due to their unique chemical and physical properties. These materials often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them ideal for various advanced applications.
Synthesis Analysis
The synthesis of N,N'-bis(3-methylphenyl)isophthalamide and related aromatic polyamides typically involves the polycondensation of diamines with various aromatic dicarboxylic acids or dianhydrides. Yang and Lin (1994) described the synthesis of aromatic polyamides using N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine as a monomer with different aromatic dicarboxylic acids, demonstrating the amorphous nature and solubility of these polymers in polar solvents (Yang & Lin, 1994).
Applications De Recherche Scientifique
Polymer Synthesis and Properties
N,N'-bis(3-methylphenyl)isophthalamide, while not directly mentioned, is closely related to the field of aromatic polyamides and polyimides research. Studies on similar compounds have focused on their synthesis and the development of materials with remarkable properties. For example, research has been conducted on the syntheses and properties of aromatic polyamides and polyimides based on related compounds, emphasizing their solubility in polar solvents and thermal stability. These materials have been noted for their potential in creating transparent and flexible films, showcasing glass transition temperatures above 300°C and significant thermal resistance up to 500°C in different atmospheres (Yang & Lin, 1994), (Yang & Lin, 1995).
Anion Binding Studies
Isophthalamide derivatives have been synthesized for anion binding studies, indicating the potential for such compounds to function as receptors for chromate anions. This research outlines the structural elucidation of novel isophthalamide isomers and their promising anion receptor capabilities for environmental and analytical chemistry applications (Kadir et al., 2019).
Antioxidant and DNA Binding Activities
Bisamides derived from isophthalamide and related structures have been explored for their antioxidant properties and DNA binding activities. These studies reveal that such compounds can interact with DNA through intercalation and exhibit free radical scavenging abilities, suggesting potential biomedical applications (Fatima et al., 2021).
Mécanisme D'action
Orientations Futures
The use of “N,N’-bis(3-methylphenyl)isophthalamide” in optoelectronic applications is a promising area of research . Its properties make it a potential candidate for use in the development of organic lasers and other optoelectronic devices . Future research could explore its potential in these and other applications.
Propriétés
IUPAC Name |
1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-3-10-19(12-15)23-21(25)17-8-5-9-18(14-17)22(26)24-20-11-4-7-16(2)13-20/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBXAOUCNUGBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)
![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)
![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)
![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)
![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)
![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)
![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)
![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)